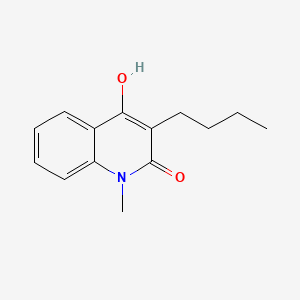

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, also known as BMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMQ is a quinolone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Applications De Recherche Scientifique

Antioxidants for Lubricating Greases : A derivative of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one was synthesized and evaluated as an antioxidant in lubricating greases. This compound showed significant effectiveness in reducing the total acid number and oxygen pressure drop in lubricating greases (Hussein, Ismail, & El-Adly, 2016).

Green Synthesis Protocols : A study demonstrated a green protocol for synthesizing derivatives of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one through a cascade Knoevenagel–Michael reaction under solvent- and catalyst-free conditions. This environmentally benign method yielded high purity products (Bhat & Trivedi, 2014).

Novel Synthesis Method in Water : A novel and eco-friendly synthesis method for 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was developed. This method employed a one-pot C–C and C–N bond forming strategy in water without metal catalysts, showing wide functional group tolerance (Yadav, Vagh, & Jeong, 2020).

Anticancer Activity : A derivative of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one showed significant anticancer activity. The compound was produced by reducing 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one and showed potent antiproliferative effects against certain cancer cell lines (Talaat et al., 2022).

Antimicrobial and Antitubercular Activities : A study on substituted thiazolyl derivatives of 2-Quinolones, which include 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, revealed promising antibacterial, antifungal, and antitubercular activities (Katagi et al., 2013).

NMDA Antagonists in Neurology : Another derivative was evaluated for its activity as an antagonist at the glycine site on the NMDA (N-methyl-D-aspartate) receptor, showing potential as an anticonvulsant in neurological applications (Carling et al., 1997).

Water-Mediated Synthesis for Corrosion Inhibition : A water-mediated, green synthesis of bisquinolones from 4-hydroxy-1-methylquinolin-2(1H)-one demonstrated its application in corrosion inhibition for carbon steel in hydrochloric acid solution (Madhu, Reddy, & Dubey, 2017).

Synthesis of Heterocyclic Derivatives for Antioxidant Screening : A study developed a new route for synthesizing heterocyclic derivatives of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, examining their antioxidant activity (Hassan & Hassanin, 2017).

Cytotoxicity and Molecular Docking in Cancer Research : Quinoline-pyrimidine hybrid compounds derived from 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one were synthesized and evaluated for cytotoxicity against cancer cell lines. The study also included ADMET and molecular docking analyses (Toan et al., 2020).

Fluorescence Properties for Molecular Probes : The fluorescence properties of some derivatives were studied, suggesting potential use as molecular fluorescent probes (Motyka et al., 2011).

Propriétés

IUPAC Name |

3-butyl-4-hydroxy-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSGKYKRLRQHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)

![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B604285.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B604287.png)